
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride, also known as TMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TMQ is a heterocyclic compound that contains a triazole ring and a thiazole ring, and it has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to modulate the activity of various transcription factors, including NF-κB and AP-1, which play important roles in regulating gene expression.
Efectos Bioquímicos Y Fisiológicos
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the levels of reactive oxygen species in cells. Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride for lab experiments is its broad range of biological activities, which make it a useful tool for studying various cellular processes. However, one limitation of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride. One area of interest is the development of more efficient synthesis methods for Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride and related compounds. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to explore the potential applications of Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride in other scientific research fields, such as neuroscience and immunology.
Métodos De Síntesis
There are several methods for synthesizing Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride, including the reaction of 2-mercaptothiazole with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. Another method involves the reaction of 2-mercaptothiazole with 3-chloro-1,2,4-triazole, followed by reduction of the resulting intermediate with sodium borohydride.
Aplicaciones Científicas De Investigación
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride has also been studied for its potential as a therapeutic agent for diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
170658-36-3 |
|---|---|
Nombre del producto |
Thiazolo(3,2-b)(1,2,4)triazole, 6-(1H-imidazol-1-ylmethyl)-, monohydrochloride |
Fórmula molecular |
C8H8ClN5S |
Peso molecular |
241.7 g/mol |
Nombre IUPAC |
6-(imidazol-1-ylmethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole;hydrochloride |
InChI |
InChI=1S/C8H7N5S.ClH/c1-2-12(6-9-1)3-7-4-14-8-10-5-11-13(7)8;/h1-2,4-6H,3H2;1H |
Clave InChI |
KPHMTFINXJCWPO-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)CC2=CSC3=NC=NN23.Cl |
SMILES canónico |
C1=CN(C=N1)CC2=CSC3=NC=NN23.Cl |
Otros números CAS |
170658-36-3 |
Sinónimos |
2-(imidazol-1-ylmethyl)-4-thia-1,6,8-triazabicyclo[3.3.0]octa-2,5,7-tr iene hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



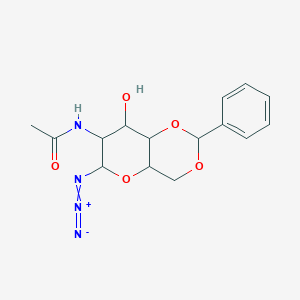

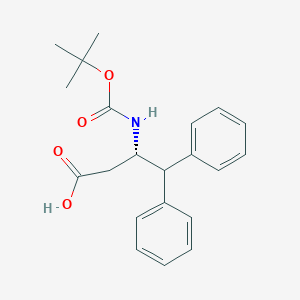
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)



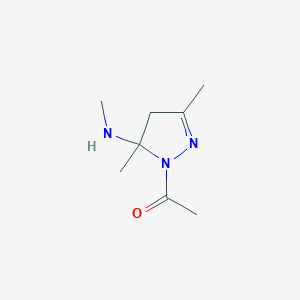


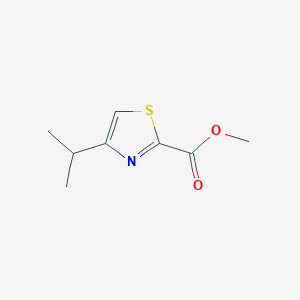
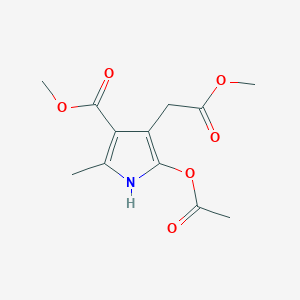
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
